molecular formula C13H13NO2 B1271222 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid CAS No. 65764-56-9

2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Cat. No. B1271222
CAS RN: 65764-56-9
M. Wt: 215.25 g/mol
InChI Key: POBJTDRFZSKTBC-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid is a derivative of tetrahydrocarbazole, a compound that belongs to the class of heterocycles known for their significance in medicinal chemistry. These compounds are structurally related to tetrazoles, which are often used as bioisosteric replacements for carboxylic acids due to their metabolic stability and beneficial physicochemical properties . Tetrahydrocarbazoles, such as the one , are of interest due to their potential applications in drug design and synthesis.

Synthesis Analysis

The synthesis of tetrahydrocarbazole derivatives can be achieved through various methods. One such method is the one-pot asymmetric synthesis, which involves a [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids. This method has been shown to produce a series of optically active tetrahydrocarbazoles with high yields and excellent enantioselectivity . Additionally, multicomponent reactions (MCRs) offer a convergent approach to creating diverse tetrazole scaffolds, which are structurally related to tetrahydrocarbazoles, providing novelty and complexity in the synthesis process .

Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is characterized by the tetrahydrocarbazole core, which is a fused bicyclic ring system consisting of a benzene ring fused to a nine-membered carbazole ring. The presence of the carboxylic acid group at the 8-position introduces additional functionality that can be exploited in medicinal chemistry. The exact 3D conformations and binding modes of these compounds, however, are not fully understood and are an area of ongoing research .

Chemical Reactions Analysis

Reactions involving methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which are closely related to the compound of interest, have been studied. These reactions with hydroxylamine hydrochloride and alcoholic KOH yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while reactions in acetic acid produce methyl isoxazolo[5,4-a]carbazole-3-carboxylates. The reaction outcomes vary depending on the conditions, such as acidic or basic environments, leading to different products like 1-hydroxycarbazoles, tetrahydro-1H-carbazol-1-ones, and carbimido- or thiocarbimido-tetrahydrocarbazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid and its derivatives are influenced by the tetrahydrocarbazole core and the substituents attached to it. These properties include metabolic stability, which is a desirable trait in drug development. The presence of a carboxylic acid group contributes to the compound's acidity and potential for forming salts and esters, which can affect its solubility and bioavailability. The optically active forms of tetrahydrocarbazoles, obtained through asymmetric synthesis, also have specific optical properties that can be crucial for their activity as pharmaceutical agents .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry .
  • Application Summary : The compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . This process is used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
  • Methods of Application : The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
  • Results : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application Summary : Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
  • Methods of Application : Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .
  • Results : The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes .

Application in Antimicrobial Research

  • Field : Antimicrobial Research .
  • Application Summary : Carbazole derivatives have been assessed for their antimicrobial activity towards various bacterial and fungal strains .
  • Methods of Application : The antimicrobial activity of the carbazole derivatives was evaluated using the serial dilution method .
  • Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new antimicrobial agents .

Application in Antioxidant Research

  • Field : Antioxidant Research .
  • Application Summary : Carbazole derivatives have been studied for their antioxidant properties .
  • Methods of Application : The antioxidant properties of the carbazole derivatives were evaluated based on their ability to act as a radical scavenger and modulate endothelial NO production .
  • Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new antioxidant agents .

Application in Organic Synthesis

  • Field : Organic Synthesis .
  • Application Summary : The first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers has been developed .
  • Methods of Application : The styrene derivatives were isolated in good to high yields with high diastereoselectivities . Moderate enantioselectivities were achieved with a chiral catalyst .
  • Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new organic synthesis methods .

Application in Anticancer Research

  • Field : Anticancer Research .
  • Application Summary : Carbazole derivatives have been studied for their potential anticancer properties .
  • Methods of Application : The methods of application and experimental procedures are not specified in the source .
  • Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new anticancer agents .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBJTDRFZSKTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366262
Record name 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

CAS RN

65764-56-9
Record name 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase, is a member of the Tec family of kinases. BTK plays an essential role in B cell receptor (BCR)-mediated signaling as well …
Number of citations: 115 pubs.acs.org
HU Nwankwo, LO Olasunkanmi, EE Ebenso - Journal of Bio-and Tribo …, 2018 - Springer
The potentials of three carbazole derivatives, namely 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (THCZCA), 6-methyl-2,3,4,9-tetrahydro-1H-carbazole (MTHCZ) and 9-methyl-9H…
Number of citations: 8 link.springer.com
MC da Silva Mendes, BR Fazolo, JM de Souza… - Photochemical & …, 2019 - Springer
Indole derivatives were synthetized based on the Fischer indole methodology using different phenyl hydrazine hydrochlorides and either cyclohexanone or 2-butanone. The pre- and …
Number of citations: 22 link.springer.com
T Barf, F Lehmann, K Hammer, S Haile, E Axen… - Bioorganic & medicinal …, 2009 - Elsevier
Small molecule inhibitors of adipocyte fatty-acid binding protein (A-FABP) have gained renewed interest following the recent publication of pharmacologically beneficial effects of such …
Number of citations: 108 www.sciencedirect.com
GV De Lucca, Q Shi, Q Liu, DG Batt… - Journal of Medicinal …, 2016 - ACS Publications
Bruton’s tyrosine kinase (BTK) belongs to the TEC family of nonreceptor tyrosine kinases and plays a critical role in multiple cell types responsible for numerous autoimmune diseases. …
Number of citations: 46 pubs.acs.org
YG Avdeev, YI Kuznetsov - International Journal of Corrosion and Scale …, 2021 - elibrary.ru
The review describes the current state of studies in the field of protection of ferrous and nonferrous metals from corrosion in solutions of mineral and organic acids by N-containing five-…
Number of citations: 15 elibrary.ru
AV Gavai, D Norris, G Delucca, D Tortolani… - Journal of medicinal …, 2021 - ACS Publications
Inhibition of the bromodomain and extra-terminal (BET) family of adaptor proteins is an attractive strategy for targeting transcriptional regulation of key oncogenes, such as c-MYC. …
Number of citations: 18 pubs.acs.org
JR Sousa, FA Silva, SK Targanski… - Journal of Applied …, 2019 - Wiley Online Library
In light of the challenges to control Aedes aegypti and the critical role that it plays as arbovirus vector, it is imperative to adopt strategies that provide fast, efficient and environmentally …
Number of citations: 16 onlinelibrary.wiley.com
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io

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